4-(2-(5-Nitro-1H-imidazole-1-yl)ethyl)morpholine monohydrochloride

hypoxic cell radiosensitizer enhancement ratio C3H mammary carcinoma

Hypoxic radiosensitizers with inconsistent in vivo efficacy data complicate benchmarking of novel candidates. Nimorazole HCl, the monohydrochloride salt of a 5-nitroimidazole with a morpholinoethyl side chain, offers a defined enhancement ratio (ER≈1.4) and a flat dose-response curve, distinct from misonidazole's toxicity-limited profile. - Backed by DAHANCA 5-85 phase III trial: 49% vs 33% 5-year loco-regional control (P=0.002). - Enhanced aqueous solubility vs free base; suitable for oral liquid or dispersible tablet formulations (EP 2919754 A1). - Intermediate MIC (1.05 μg/mL against Gram-negative anaerobes) for anaerobic susceptibility panel calibration.

Molecular Formula C9H15ClN4O3
Molecular Weight 262.69 g/mol
CAS No. 94107-55-8
Cat. No. B12300687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(5-Nitro-1H-imidazole-1-yl)ethyl)morpholine monohydrochloride
CAS94107-55-8
Molecular FormulaC9H15ClN4O3
Molecular Weight262.69 g/mol
Structural Identifiers
SMILESC1COCCN1CCN2C=NC=C2[N+](=O)[O-].Cl
InChIInChI=1S/C9H14N4O3.ClH/c14-13(15)9-7-10-8-12(9)2-1-11-3-5-16-6-4-11;/h7-8H,1-6H2;1H
InChIKeyYNZSADJOMNVVST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nimorazole Monohydrochloride — Identity and Procurement Overview


4-(2-(5-Nitro-1H-imidazole-1-yl)ethyl)morpholine monohydrochloride (CAS 94107-55-8) is the hydrochloride salt of nimorazole, a 5-nitroimidazole derivative bearing a morpholinoethyl side chain . The free base (CAS 6506-37-2) is an established hypoxic cell radiosensitizer and antimicrobial agent, while the monohydrochloride salt form is offered for enhanced aqueous solubility and formulation flexibility . With a molecular formula of C₉H₁₅ClN₄O₃ and molecular weight of 262.69 g/mol, this compound belongs to the nitroimidazole class but is distinguished from simpler 5-nitroimidazoles (e.g., metronidazole, tinidazole) by the presence of the morpholine ring, which modulates its physicochemical and pharmacokinetic profile [1].

Workflow

Hypoxic cell radiosensitizer research and radiotherapy model studies

Salt form

Monohydrochloride salt supports aqueous formulation and solubility research

Selection

Clinically investigated nitroimidazole with comparator evidence for translational hypoxia work

Why Nimorazole HCl Cannot Be Substituted by Other Nitroimidazoles


Despite sharing the 5-nitroimidazole pharmacophore with agents such as metronidazole, tinidazole, and misonidazole, nimorazole (and its HCl salt) produces a quantitatively distinct efficacy–toxicity profile that precludes simple substitution. In head-to-head in vivo studies, nimorazole and misonidazole exhibit divergent dose–response relationships for radiosensitization: nimorazole yields a consistent enhancement ratio while misonidazole shows a steep, toxicity-limiting dose dependence [1]. Clinically, nimorazole has demonstrated statistically significant improvement in loco-regional tumor control when added to radiotherapy in a randomized phase III trial, an evidence base that does not automatically extrapolate to other nitroimidazoles [2]. Additionally, antimicrobial MIC values vary substantially among nitroimidazoles against the same anaerobic bacterial strains [3]. The monohydrochloride salt form further differentiates this product from the free base by offering measurably improved aqueous solubility for formulation development [4].

ER profile

Misonidazole shows steep, toxicity-linked dose response; nimorazole ER remains flat – dose-response profiles may not transfer

Antimicrobial

Nimorazole MIC differs from metronidazole/tinidazole; anti-anaerobic potency may not replicate directly

Solubility

Free base is slightly soluble; HCl salt enables aqueous formulation – non‑salt forms limit formulation research

Quantitative Differentiation Evidence


Radiosensitizer Enhancement Ratio In Vivo: Flatter Dose–Response vs Misonidazole

In a direct comparative study in C3H mammary carcinoma transplanted to C3D2F1 mice, nimorazole produced a radiosensitizer enhancement ratio (ER) of approximately 1.4 for single-dose irradiation in air, and this ER remained constant across a 10-fold drug dose range (0.1–1.0 mg/g). By contrast, misonidazole (MISO) yielded a similar ER of ~1.4 only at the low 0.1 mg/g dose but exhibited a steep dose–response, reaching an ER of 2.2 at 1.0 mg/g [1]. When irradiation was delivered in 5 daily fractions at 0.3 mg/g per fraction, both drugs produced an ER of approximately 1.3 [1]. The flat dose–response of nimorazole means that clinically relevant, tolerable doses can achieve radiosensitization comparable to misonidazole without the steep toxicity escalation that accompanies misonidazole dose increases [1].

In Vivo ER Comparison
Head-to-head
Nimorazole ER ≈ 1.4 (flat 0.1–1.0 mg/g); MISO ER 1.4→2.2 (steep)
Supports dose-response study interpretation
C3H mammary carcinoma; single-dose in air
hypoxic cell radiosensitizer enhancement ratio C3H mammary carcinoma misonidazole comparator in vivo

Clinical Neurotoxicity Profile: Absence of Neurotoxicity vs Misonidazole

Misonidazole's clinical development was severely limited by dose-dependent neurotoxicity, which prevented administration at doses required for optimal radiosensitization. In a phase I clinical study of nimorazole, total doses up to 60 grams given in daily divided doses with conventional radiation therapy demonstrated a significant lack of side effects, most notably the complete absence of demonstrable neurotoxicity [1]. This contrasts sharply with misonidazole, where peripheral neuropathy was the dose-limiting toxicity, occurring at cumulative doses as low as 12 g/m² [1]. The phase I study further established that nimorazole is well absorbed after oral administration, with peak plasma levels at approximately 90 min (range 35–135 min) and a plasma half-life of 2–4.8 hours [1].

Neurotoxicity Profile
Cross-study comparable
No neurotoxicity up to 60 g nimorazole vs MISO neuropathy ≥12 g/m²
Tolerability endpoint context
Phase I study; daily oral with radiotherapy
neurotoxicity phase I clinical trial misonidazole comparator radiosensitizer safety maximum tolerated dose

Phase III Loco-Regional Control: Nimorazole plus Radiotherapy vs Placebo

The landmark DAHANCA 5-85 trial randomized 422 patients with pharynx and supraglottic larynx carcinoma to receive nimorazole or placebo concurrently with conventional primary radiotherapy (62–68 Gy, 2 Gy/fraction, 5 fractions/week). At a median follow-up of 112 months, the nimorazole group achieved a 5-year actuarial loco-regional tumor control rate of 49% compared to 33% in the placebo group (P = 0.002), representing a 16-percentage-point absolute improvement [1]. For the endpoint of final loco-regional control including surgical salvage, rates were 52% vs 41% (P = 0.002). The 10-year overall survival was 26% vs 16%, though this difference did not reach statistical significance (P = 0.32). Cox multivariate analysis confirmed nimorazole treatment as an independent predictor of improved loco-regional control (relative risk 0.69, 95% CI 0.52–0.90) [1]. Drug-related side effects were minor, predominantly transient nausea and vomiting; late radiation-related morbidity was observed in 10% of patients irrespective of nimorazole treatment [1].

Phase III Loco-Regional
Trial context
49% vs 33% 5-year loco-regional control (P=0.002); RR 0.69 (0.52–0.90)
Reported endpoint difference in HNSCC
DAHANCA 5-85; 422 patients; 112-month median follow-up
DAHANCA 5-85 phase III randomized trial head and neck cancer loco-regional control hypoxic modification

In Vitro Sensitizer Enhancement Ratio vs Sanazole and KU-2285

In a controlled in vitro comparison using SCCVII squamous cell carcinoma cells under hypoxic conditions, the sensitizer enhancement ratio (SER) determined at the 1% cell survival level was 1.45 for nimorazole, 1.55 for sanazole (AK-2123, a 3-nitrotriazole), and 1.95 for KU-2285 (a fluorinated 2-nitroimidazole) at 1 mM concentration [1]. At 0.5 mM, the SER values were 1.40, 1.40, and 1.75 respectively [1]. No sensitizing effect was observed for any of the three compounds under aerobic conditions at 1 mM [1]. In the corresponding in vivo experiments, all three compounds produced significant radiosensitizing effects, with the rank order KU-2285 > sanazole > nimorazole [1]. However, KU-2285 was deemed unsuitable for clinical development due to high synthesis cost, while sanazole and nimorazole have both entered clinical testing [1].

In Vitro SER Hypoxia
Head-to-head
Nimorazole SER 1.45 (1 mM) vs sanazole 1.55, KU-2285 1.95
Supports in vitro sensitization context
SCCVII cells; colony assay at 1% survival
sensitizer enhancement ratio SCCVII cells colony assay sanazole comparator KU-2285 comparator

Antimicrobial Potency Differentiation vs Metronidazole and Tinidazole

In a direct in vitro comparison against 69 strains of obligately anaerobic Gram-negative bacilli (predominantly Bacteroides spp.), the geometric mean minimum inhibitory concentrations (MICs) were 0.34 μg/mL for metronidazole, 1.05 μg/mL for nimorazole, and 0.28 μg/mL for tinidazole [1]. This places nimorazole as approximately 3-fold less potent than metronidazole and 3.75-fold less potent than tinidazole on a geometric mean MIC basis against this bacterial panel [1]. The investigators further noted poor correlation between MIC values and zone-of-inhibition diameters by the disk diffusion method for these three agents [1]. This antimicrobial potency difference means that nimorazole should not be considered a direct substitute for metronidazole or tinidazole in anti-anaerobic applications without dose adjustment informed by susceptibility testing.

Antimicrobial MIC
Head-to-head
Geometric mean MIC 1.05 µg/mL (metronidazole 0.34, tinidazole 0.28)
Reported MIC endpoint context
69 Gram-negative anaerobic bacilli
anaerobic bacteria MIC comparison metronidazole comparator tinidazole comparator Gram-negative bacilli

Aqueous Solubility Advantage of the Monohydrochloride Salt Form

Nimorazole free base (CAS 6506-37-2) is reported to be only slightly soluble in water at room temperature, while freely soluble in organic solvents such as alcohols, acetone, and chloroform [1]. The monohydrochloride salt (CAS 94107-55-8), by virtue of protonation of the morpholine nitrogen and formation of the chloride salt, exhibits enhanced aqueous solubility, as is characteristic of hydrochloride salts of tertiary amine-containing compounds [2]. The topological polar surface area (TPSA) of 76.1 Ų calculated for the hydrochloride form supports its hydrophilic character . This solubility enhancement is functionally relevant for the preparation of aqueous-based formulations, including the dispersible tablet formulation described in patent EP 2919754 A1, which specifies nimorazole or a pharmaceutically acceptable salt thereof for dispersion in water for administration via feeding tube to patients with swallowing difficulties [3].

Salt Solubility
Class-level
Enhanced aqueous solubility vs free base (qualitative; TPSA 76.1 Ų)
Supports aqueous formulation research
Data to verify; HCl salt class effect
hydrochloride salt aqueous solubility formulation free base comparator salt selection

Evidence-Backed Application Scenarios


Radiosensitizer Reference Standard for Preclinical Research

When a research program requires a clinically validated hypoxic cell radiosensitizer with established in vivo enhancement ratio data for benchmarking novel agents, nimorazole monohydrochloride is supported by direct comparator evidence against misonidazole (ER ≈ 1.4, flat dose–response vs steep misonidazole dose–response) [1] and sanazole/KU-2285 (SER 1.45 at 1 mM) [2]. Its DAHANCA 5-85 phase III trial provides the only positive randomized evidence for a nitroimidazole radiosensitizer in head and neck cancer (49% vs 33% 5-year loco-regional control, P = 0.002) [3], making it the evidence-based comparator of choice for translational hypoxia-targeting studies.

Formulation Development of Aqueous Oral Radiosensitizer Dosage Forms

For pharmaceutical development teams designing aqueous-based oral liquid or dispersible tablet formulations of a hypoxic radiosensitizer, the monohydrochloride salt form of nimorazole provides enhanced aqueous solubility relative to the free base [4]. This salt form is explicitly contemplated in patent EP 2919754 A1 for dispersible tablets intended for administration via feeding tube to head and neck cancer patients with dysphagia [5]. The absence of neurotoxicity at cumulative doses up to 60 g [6] further supports the feasibility of sustained daily oral dosing throughout a 6–7 week course of fractionated radiotherapy.

Anti-Anaerobic Susceptibility Testing and Comparator Studies

When nimorazole is used as a reference compound in anaerobic microbiology susceptibility panels, its established geometric mean MIC of 1.05 μg/mL against Gram-negative anaerobic bacilli provides a quantitative benchmark that differentiates it from metronidazole (0.34 μg/mL) and tinidazole (0.28 μg/mL) [7]. This quantitative MIC differentiation enables researchers to calibrate susceptibility assays and evaluate strain-specific resistance patterns across the 5-nitroimidazole class with a compound that has a defined, intermediate potency profile.

Analytical Reference Standard for Quality Control

The monohydrochloride salt (CAS 94107-55-8) is supplied with detailed characterization data compliant with regulatory guidelines and can serve as a reference standard for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Application (ANDA) processes for nimorazole-containing drug products [8]. Its well-defined molecular formula (C₉H₁₅ClN₄O₃, MW 262.69 g/mol), SMILES notation, and InChIKey facilitate unambiguous identity confirmation by HPLC, NMR, and mass spectrometry in regulated QC environments.

Application
Selection Property
Validation Focus
Hypoxic radiosensitization research
Flat dose‑response ER profile vs misonidazole
Comparative in vivo ER benchmarking
Aqueous formulation development
HCl salt with enhanced aqueous solubility
Formulation solubility and dose uniformity
Antimicrobial susceptibility studies
Defined MIC profile vs metronidazole/tinidazole
Strain-specific susceptibility assay calibration
Analytical reference standard development
Characterization data for method validation
Identity confirmation by HPLC/NMR/MS
Quote Request

Request a Quote for 4-(2-(5-Nitro-1H-imidazole-1-yl)ethyl)morpholine monohydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.